Cas no 2714-25-2 (4,6-Difluoro-5-nitropyrimidine)

4,6-Difluoro-5-nitropyrimidine is a fluorinated nitropyrimidine derivative widely used as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its key advantages include high reactivity due to the presence of electron-withdrawing nitro and fluorine substituents, which facilitate nucleophilic aromatic substitution reactions. The compound's structural features make it valuable for constructing heterocyclic frameworks, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. It exhibits stability under standard handling conditions while offering selective functionalization sites for further derivatization. The fluorine atoms enhance lipophilicity and bioavailability in downstream applications, making it a preferred building block for medicinal chemistry and crop protection research.
4,6-Difluoro-5-nitropyrimidine structure
2714-25-2 structure
Product Name:4,6-Difluoro-5-nitropyrimidine
CAS No:2714-25-2
MF:C4HF2N3O2
MW:161.066447019577
MDL:MFCD27998005
CID:4643541
PubChem ID:18981188
Update Time:2025-10-21

4,6-Difluoro-5-nitropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4,6-difluoro-5-nitropyrimidine
    • CAA71425
    • 4,6-Difluoro-5-nitropyrimidine
    • MDL: MFCD27998005
    • Inchi: 1S/C4HF2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H
    • InChI Key: IVFJDFBMPCPALG-UHFFFAOYSA-N
    • SMILES: FC1C(=C(N=CN=1)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 152
  • XLogP3: 0.9
  • Topological Polar Surface Area: 71.6

4,6-Difluoro-5-nitropyrimidine Pricemore >>

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D456365-10mg
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$ 50.00 2022-04-29
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$ 160.00 2022-04-29
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Additional information on 4,6-Difluoro-5-nitropyrimidine

Comprehensive Analysis of 4,6-Difluoro-5-nitropyrimidine (CAS No. 2714-25-2): Properties, Applications, and Industry Trends

4,6-Difluoro-5-nitropyrimidine (CAS No. 2714-25-2) is a fluorinated nitropyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and structural uniqueness. This compound belongs to the pyrimidine family, a core scaffold in nucleic acid chemistry, making it a critical intermediate for synthesizing bioactive molecules. The presence of fluorine atoms at the 4 and 6 positions, combined with a nitro group at the 5-position, enhances its electrophilic character, enabling diverse functionalization pathways.

In recent years, the demand for fluorinated pyrimidines like 4,6-Difluoro-5-nitropyrimidine has surged, driven by their applications in drug discovery. Fluorination is a key strategy in modern medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of drug candidates. Researchers frequently search for "fluorinated heterocycles in drug design" or "nitropyrimidine synthesis methods," reflecting the compound's relevance in optimizing lead compounds for diseases such as cancer and viral infections.

The synthetic utility of CAS No. 2714-25-2 extends to agrochemicals, where it serves as a precursor for herbicides and fungicides. Its nitro group facilitates nucleophilic aromatic substitution reactions, allowing the introduction of thiols, amines, or other nucleophiles. This reactivity aligns with industry trends toward "green chemistry in agrochemicals" and "sustainable fluorination techniques," topics increasingly highlighted in scientific forums and patent filings.

From a technical perspective, 4,6-Difluoro-5-nitropyrimidine exhibits a melting point range of 98–102°C and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. These properties make it suitable for solution-phase reactions, a feature often queried in searches such as "handling fluorinated nitropyrimidines" or "solubility of CAS 2714-25-2." Proper storage under inert conditions is recommended to maintain stability, as the nitro group may degrade under prolonged exposure to moisture or light.

Innovations in catalysis have further expanded the applications of this compound. For instance, palladium-catalyzed cross-coupling reactions with 4,6-Difluoro-5-nitropyrimidine enable the construction of complex biaryl structures, a technique explored in queries like "C–F bond activation in pyrimidines." Such methodologies align with the broader interest in "transition-metal-catalyzed fluorination" and "late-stage functionalization," which dominate recent literature in organic chemistry.

Environmental and regulatory considerations also shape the discourse around CAS No. 2714-25-2. While fluorinated compounds are invaluable in R&D, their persistence in ecosystems has prompted studies on "biodegradable fluorochemicals." Manufacturers and researchers now prioritize "atom-efficient synthesis" to minimize waste, reflecting a shift toward sustainable practices without compromising the compound's utility.

In conclusion, 4,6-Difluoro-5-nitropyrimidine (CAS No. 2714-25-2) remains a cornerstone in synthetic chemistry due to its multifunctional design and adaptability. Its role in addressing challenges like "drug resistance" and "crop protection" ensures its continued prominence. As AI-driven molecular modeling and automation redefine chemical exploration, this compound's potential will likely expand, answering future queries such as "machine learning in pyrimidine optimization" or "high-throughput screening of fluorinated building blocks."

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